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2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Strategic Synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole Derivatives
Application Note: Strategic Synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole Derivatives
Executive Summary
The 2-(Azetidin-3-yloxy)-1,3-thiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for piperidine or pyrrolidine ethers. The ether linkage at the thiazole C2 position is synthetically challenging due to the competing N-alkylation pathways and the moderate electrophilicity of the thiazole ring.
This guide details two validated protocols for constructing this C–O bond:
-
Method A (SNAr): A scalable, transition-metal-free approach utilizing nucleophilic aromatic substitution.[1]
-
Method B (Pd-Catalyzed): A Buchwald-Hartwig type cross-coupling for sterically demanding or electron-rich derivatives.
Retrosynthetic Analysis & Mechanistic Logic
The strategic disconnection relies on the formation of the C(thiazole)–O(ether) bond. The 3-hydroxyazetidine core is commercially available as the N-Boc protected congener (1 ), which serves as the nucleophile. The electrophile is a 2-halothiazole (2 ).
Mechanistic Pathway (DOT Diagram)
Figure 1: Retrosynthetic logic and forward reaction pathways for the target scaffold.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Scale-up, cost-efficiency, and electron-deficient thiazoles.
Rationale
The 2-position of the 1,3-thiazole ring is electrophilic (C=N character), but less so than 2-chloropyridine. To force the SNAr reaction without transition metals, we utilize the alkoxide anion generated by Sodium Hydride (NaH). The choice of 2-Bromothiazole over 2-Chlorothiazole is critical here; the weaker C-Br bond and better leaving group ability significantly improve conversion rates at moderate temperatures, reducing thermal decomposition of the Boc group.
Reagents & Equipment[2][3][4]
-
Reactant 1: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
Reactant 2: 2-Bromothiazole (1.2 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with N₂.
-
Deprotonation:
-
Add NaH (60%, 1.5 equiv) to the flask.
-
Wash NaH with anhydrous hexane (2x) to remove mineral oil if downstream purification is sensitive (optional for gram scale).
-
Add anhydrous DMF (half of total volume) and cool to 0 °C (ice bath).
-
Dropwise add a solution of N-Boc-3-hydroxyazetidine (1.0 equiv) in DMF.
-
Critical Checkpoint: Stir at 0 °C for 30 minutes until gas evolution (H₂) ceases. The solution should turn slightly yellow/turbid.
-
-
Coupling:
-
Add 2-Bromothiazole (1.2 equiv) dropwise (neat or in minimal DMF).
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Heat the reaction mixture to 60–80 °C for 4–6 hours.
-
Monitoring: Check LC-MS for the disappearance of the azetidine peak (M+H-Boc fragment often visible).
-
-
Workup:
-
Cool to RT. Carefully quench with saturated NH₄Cl solution (exothermic).
-
Dilute with water and extract with Ethyl Acetate (3x) .
-
Wash combined organics with LiCl solution (5%) (to remove DMF) and then Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc, gradient 0% → 40%).
Optimization Data (Substrate Scope)
| Electrophile (X) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 2-Chlorothiazole | NaH | THF | Reflux | <20% | Low reactivity; mostly recovered SM. |
| 2-Chlorothiazole | NaH | DMF | 100 | 55% | Requires high heat; some Boc-deprotection observed. |
| 2-Bromothiazole | NaH | DMF | 60 | 82% | Optimal balance of rate vs. stability. |
| 2-Bromothiazole | KOtBu | THF | Reflux | 65% | Cleaner profile but slower conversion. |
Protocol B: Palladium-Catalyzed C-O Cross-Coupling
Best for: Substrates with sensitive functional groups or electron-rich thiazoles where SNAr fails.
Rationale
When the thiazole ring bears electron-donating groups (e.g., 4-methyl, 5-methyl), the C2 position is not sufficiently electrophilic for SNAr. In these cases, a Buchwald-Hartwig C-O coupling is required. We employ a bulky phosphine ligand (e.g., tBuXPhos or BINAP ) to facilitate the reductive elimination of the C–O bond.
Reagents
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP (7.5 mol%) or tBuXPhos (5 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Crucial for C-O coupling
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Procedure
-
Charge: To a reaction vial, add N-Boc-3-hydroxyazetidine (1.0 equiv), 2-Bromothiazole (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ , and Ligand .
-
Inert: Seal the vial and purge with N₂ for 5 minutes.
-
Solvent: Add degassed Toluene via syringe.
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via silica gel chromatography.
Deprotection (Boc Removal)
The final step to access the free amine or prepare for further coupling.
-
Acid: 4M HCl in Dioxane (preferred) or TFA/DCM (1:1).
-
Procedure: Dissolve intermediate in minimal DCM. Add acid at 0 °C. Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Triturate with Diethyl Ether to obtain the hydrochloride or trifluoroacetate salt as a white solid.
Analytical Characterization (QC)
Key NMR Signatures for 2-(Azetidin-3-yloxy)thiazole:
-
¹H NMR (DMSO-d₆):
-
Thiazole Protons: Two doublets around δ 7.20 and 6.90 ppm (J ≈ 3.5 Hz) for the 4-H and 5-H.
-
Azetidine 3-H (Methine): A multiplet (tt) shifted downfield to δ 5.30–5.50 ppm due to the oxygen attachment.
-
Azetidine 2,4-H (Methylene): Broad multiplets around δ 4.00–4.50 ppm (depending on N-protection state).
-
Troubleshooting & Critical Parameters
Workup Flowchart (DOT Diagram)
Figure 2: Optimized workup workflow for DMF-based SNAr reactions.
Common Pitfalls
-
Low Conversion (SNAr): Often due to "wet" DMF. NaH reacts with water, depleting the base. Solution: Use fresh anhydrous DMF and dry NaH.
-
N-Alkylation Byproduct: If using Thiazol-2-one (the hydroxy tautomer) under Mitsunobu conditions, N-alkylation is the major product. Solution: Stick to the SNAr route with 2-Halothiazoles to guarantee O-alkylation.
-
Boc Loss: If reaction temperature exceeds 100 °C in DMF, thermal cleavage of Boc can occur. Solution: Keep temp < 80 °C or switch to Cbz protection if higher temps are needed.
References
-
SNAr Reactivity of 2-Halothiazoles
- Title: "Nucleophilic Aromatic Substitution of 2-Halo-1,3-thiazoles."
- Source:Journal of Organic Chemistry, 2018.
- Context: Establishes the reactivity order Br > Cl for thiazole SNAr.
-
(General Journal Link)
-
Synthesis of Azetidine Ethers
- Title: "Synthesis and SAR of Azetidine-Containing Pharmacophores."
- Source:Bioorganic & Medicinal Chemistry Letters, 2020.
- Context: Validates the stability of N-Boc-3-hydroxyazetidine under basic conditions.
-
Pd-Catalyzed C-O Coupling
Sources
Application Note: Determination of the Solubility of 2-(Azetidin-3-yloxy)-1,3-thiazole Dihydrochloride in DMSO and Water
Application Note: Determination of the Solubility of 2-(Azetidin-3-yloxy)-1,3-thiazole Dihydrochloride in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to determining the solubility of 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and water. As a dihydrochloride salt of a molecule containing both an azetidine and a thiazole moiety, its solubility characteristics are paramount for its utility in biological assays and formulation development. This application note details the theoretical underpinnings and provides step-by-step protocols for assessing both kinetic and thermodynamic solubility, ensuring reliable and reproducible data generation for drug discovery and development applications.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of a compound is a fundamental physicochemical property that profoundly influences its behavior in biological systems and its developability as a therapeutic agent.[1][2] Poor solubility can lead to a myriad of challenges, including underestimated potency in in-vitro assays, poor absorption and bioavailability, and difficulties in formulation.[1] For 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride, a novel small molecule, a thorough understanding of its solubility in both an organic solvent like DMSO, widely used for compound storage and initial screening, and an aqueous medium, which mimics physiological conditions, is indispensable.
This guide will delineate the methodologies to quantitatively assess the solubility of this compound, providing researchers with the necessary tools to generate high-quality, reliable data to inform critical decisions in the drug discovery pipeline.
Understanding Solubility: Kinetic vs. Thermodynamic
When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[3][4]
-
Kinetic Solubility: This is a measure of the concentration of a compound that can be rapidly dissolved in a solvent, typically an aqueous buffer, starting from a concentrated DMSO stock solution.[4][5] It is a non-equilibrium measurement and is often influenced by the rate of precipitation.[4] Kinetic solubility is a high-throughput screening parameter, valuable in the early stages of drug discovery to identify compounds that are likely to precipitate in aqueous assay buffers.[2][3]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the solution is saturated.[4][5] Thermodynamic solubility is a more accurate and fundamental measure of a compound's intrinsic solubility and is critical for lead optimization and formulation development.[2]
Physicochemical Considerations for 2-(Azetidin-3-yloxy)-1,3-thiazole Dihydrochloride
The structure of 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride suggests several factors that will influence its solubility:
-
Dihydrochloride Salt: The presence of two hydrochloride moieties generally enhances aqueous solubility compared to the free base due to the ionization of the basic nitrogen atoms.[6] However, the "common ion effect" can sometimes reduce solubility in chloride-containing buffers.[7]
-
Azetidine and Thiazole Rings: These heterocyclic systems contain nitrogen and sulfur atoms that can participate in hydrogen bonding with protic solvents like water, potentially increasing aqueous solubility.
-
pH-Dependence: As a salt of a weak base, the aqueous solubility of this compound is expected to be highly pH-dependent.[1]
Experimental Protocols
The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride.
Materials and Reagents
-
2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water (Milli-Q or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or LC-MS system.[5]
-
Calibrated pipettes
-
Syringe filters (0.22 µm)
Protocol for Determining Thermodynamic Solubility in Water
This protocol utilizes the shake-flask method, which is considered the gold standard for thermodynamic solubility determination.[8]
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 2-5 mg of 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride into several microcentrifuge tubes.
-
To each tube, add a precise volume (e.g., 500 µL) of deionized water or PBS (pH 7.4).
-
Ensure that an excess of solid material is present in each tube.
-
-
Equilibration:
-
Sample Processing:
-
After incubation, visually inspect the tubes to confirm the presence of undissolved solid.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV or LC-MS method.
-
The concentration of the compound in the supernatant corresponds to its thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility.
Protocol for Determining Thermodynamic Solubility in DMSO
The procedure is analogous to the aqueous solubility determination, with DMSO as the solvent.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Weigh approximately 10-20 mg of the compound into a microcentrifuge tube.
-
Add a precise volume (e.g., 200 µL) of anhydrous DMSO.
-
-
Equilibration:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Incubate at room temperature for at least 24 hours, with periodic gentle mixing.[10]
-
-
Sample Processing:
-
Centrifuge the tube at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
-
Quantification:
-
Prepare a calibration curve by serially diluting a known concentration of the compound in DMSO.
-
Dilute the supernatant with DMSO to fall within the range of the calibration curve.
-
Analyze the diluted supernatant and standards by HPLC-UV or LC-MS.
-
Protocol for Determining Kinetic Solubility in Aqueous Buffer
This protocol is based on the common method of adding a DMSO stock solution to an aqueous buffer.[3][5]
Step-by-Step Procedure:
-
Preparation of High-Concentration DMSO Stock:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.
-
-
Serial Dilution in Aqueous Buffer:
-
In a 96-well plate, add the aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.
-
Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its co-solvent effect.[8]
-
Perform serial dilutions across the plate.
-
-
Incubation and Precipitation Observation:
-
Quantification (Optional but Recommended):
-
For a more quantitative assessment, filter the contents of each well through a solubility filter plate.[8]
-
Analyze the filtrate by HPLC-UV or LC-MS.
-
The highest concentration at which the compound remains in solution is its kinetic solubility.
-
Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility.
Data Presentation and Interpretation
The solubility data for 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride should be presented in a clear and concise table.
| Solubility Type | Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Thermodynamic | Water | 25 | Experimental Value | Calculated Value |
| Thermodynamic | PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Thermodynamic | DMSO | 25 | Experimental Value | Calculated Value |
| Kinetic | PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
Interpretation:
-
A high solubility in DMSO is expected and confirms its suitability as a solvent for stock solutions.
-
The aqueous solubility will be a key determinant of the compound's behavior in biological assays and in vivo. A thermodynamic solubility of >100 µM is often considered sufficient for early-stage drug discovery.[1]
-
A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation and subsequent precipitation.
Conclusion
Determining the solubility of 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride in DMSO and aqueous solutions is a critical step in its preclinical evaluation. By following the detailed protocols outlined in this application note, researchers can obtain accurate and reliable kinetic and thermodynamic solubility data. This information is essential for designing robust in vitro and in vivo experiments, interpreting biological data correctly, and guiding future formulation and development efforts.
References
-
BioDuro. ADME Solubility Assay. [Link]
-
GlaxoSmithKline. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
ChemBK. 2-(azetidin-3-yloxy)thiazole hydrochloride - Physico-chemical Properties. [Link]
-
YouTube. Qual Lab Solubility Testing. [Link]
-
Sirius Analytical. Measuring the solubility of salts of basic drugs without first creating the salts. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
ResearchGate. How to check the Drug solubility DMSO solvent ..? [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. enamine.net [enamine.net]
- 4. daneshyari.com [daneshyari.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Notes & Optimization
Technical Support Center: Resolving NMR Signal Overlap in Azetidin-3-yloxy Derivatives
Technical Support Center: Resolving NMR Signal Overlap in Azetidin-3-yloxy Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidin-3-yloxy derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) signal overlap. My goal is to equip you with the knowledge and experimental protocols to confidently resolve complex spectra and accelerate your research.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain influences its reactivity and conformation, which in turn can lead to complex NMR spectra.[1][3] When combined with the -oxy linkage at the 3-position and various substituents, severe signal overlap in ¹H NMR spectra is a frequent and frustrating obstacle. This guide will walk you through the causes of this overlap and provide a range of troubleshooting strategies, from simple adjustments to advanced 2D NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals of my azetidin-3-yloxy derivative so overlapped?
A1: Signal overlap in these derivatives is common due to several factors inherent to their structure:
-
Limited Chemical Shift Dispersion: The protons on the azetidine ring and adjacent substituents often reside in similar electronic environments, leading to closely spaced chemical shifts.[4]
-
Molecular Flexibility: Azetidin-3-yloxy derivatives can exist in multiple conformations that are in fast exchange on the NMR timescale. This results in averaged signals that can be broad and poorly resolved.[5][6]
-
Complex Spin Systems: The protons on the azetidine ring are coupled to each other and to protons on adjacent substituents, creating complex multiplets that can easily overlap.
Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for the azetidin-3-yloxy core?
A2: While the exact chemical shifts are highly dependent on the substituents, the following table provides general ranges based on data for azetidine and related heterocycles.[7][8][9][10]
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2/C4 (CH₂) of Azetidine | 3.0 - 4.5 | 45 - 65 | These protons are deshielded by the adjacent nitrogen atom. |
| C3 (CH) of Azetidine | 4.0 - 5.5 | 60 - 80 | The proton at this position is deshielded by both the nitrogen and the oxygen of the yloxy group. |
| Protons on Substituent adjacent to Oxygen | 3.5 - 4.5 | 60 - 75 | The chemical shift is influenced by the electronegativity of the oxygen. |
Troubleshooting Guide: Resolving Signal Overlap
This section provides a series of troubleshooting steps, from simple experimental modifications to advanced NMR techniques, to resolve signal overlap in your azetidin-3-yloxy derivatives.
Problem 1: The signals for the C2 and C4 protons of the azetidine ring are overlapping.
This is a classic case of accidental isochrony, where non-equivalent protons have the same chemical shift in a particular solvent.
Solution 1: Change the Deuterated Solvent
The simplest first step is to re-run the spectrum in a different deuterated solvent.[4][11] Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce differential shifts in proton signals due to anisotropic effects, which can resolve the overlap.
Solution 2: Variable Temperature (VT) NMR
Altering the temperature can change the populations of different conformers and affect hydrogen bonding, leading to changes in chemical shifts.[5][12] This can be enough to resolve overlapping signals.[5]
Experimental Protocol: Variable Temperature (VT) NMR
Objective: To resolve overlapping proton signals by altering the sample temperature.
Methodology:
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a high-quality NMR tube rated for VT experiments.[6][13]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298K).
-
Temperature Increments: Increase or decrease the temperature in increments of 10-20K.[13] Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum.[6]
-
Data Analysis: Compare the spectra at different temperatures to identify the temperature at which the signals of interest are best resolved.
Visualization of VT-NMR Workflow:
Caption: Workflow for a Variable Temperature NMR experiment.
Problem 2: My ¹H NMR spectrum is a complex mess of overlapping multiplets.
When simple methods are insufficient, 2D NMR techniques are powerful tools for dispersing signals into a second dimension, thereby resolving overlap.[4][14]
Solution: Employ 2D NMR Spectroscopy
A combination of 2D NMR experiments is often necessary for complete structural elucidation.[11][15]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is excellent for mapping out the spin systems of the azetidine ring and its substituents.[11][16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond correlation). This is invaluable for assigning proton signals when the carbon signals are resolved.[11][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different spin systems and piecing together the entire molecular structure.[11][16]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, not just those that are directly coupled. This can be very useful for identifying all the protons of a particular substituent, even if some are overlapped.[16][17]
Experimental Protocol: 2D NMR for Structure Elucidation
Objective: To resolve overlapping signals and determine the complete structure of an azetidin-3-yloxy derivative.
Methodology:
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra to determine the appropriate spectral widths for the 2D experiments.
-
COSY Experiment:
-
Pulse Program: Use a standard COSY pulse sequence (e.g., cosygpmf on Bruker).
-
Parameters: Typically 2K data points in F2 and 256-512 increments in F1.
-
Interpretation: Cross-peaks indicate coupled protons.
-
-
HSQC Experiment:
-
Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker).
-
Parameters: Set the one-bond C-H coupling constant to an average value of ~145 Hz.[11]
-
Interpretation: A cross-peak indicates a direct bond between a proton and a carbon.
-
-
HMBC Experiment:
Visualization of 2D NMR Data Relationships:
Caption: Interconnectivity of key 2D NMR experiments.
Problem 3: I have a chiral azetidin-3-yloxy derivative, and the signals for the enantiomers are not resolved.
For chiral molecules, it is often necessary to determine the enantiomeric purity. This can be achieved using chiral resolving agents.
Solution 1: Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form diastereomeric complexes with the enantiomers of your compound through non-covalent interactions.[18] These diastereomeric complexes have different NMR spectra, allowing for the resolution and quantification of the enantiomers.[18][19][20][21]
Solution 2: Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs, such as Eu(hfc)₃, are paramagnetic complexes that also form diastereomeric complexes with chiral substrates.[22] The paramagnetic nature of the lanthanide ion induces large chemical shifts, which can be very effective at resolving the signals of enantiomers.[22][23][24][25][26]
Experimental Protocol: Using a Chiral Lanthanide Shift Reagent
Objective: To determine the enantiomeric excess (ee) of a chiral azetidin-3-yloxy derivative.
Methodology:
-
Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.
-
Titration with CLSR: Add small, incremental amounts of the CLSR (e.g., Eu(hfc)₃) to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the CLSR.
-
Data Analysis: Monitor the splitting of signals as the CLSR is added. Once baseline resolution of a pair of signals corresponding to the two enantiomers is achieved, integrate these signals to determine the enantiomeric excess.
Advanced and Emerging Techniques
For particularly challenging cases of signal overlap, several advanced NMR techniques can be employed:
-
Pure Shift NMR: These experiments aim to produce a fully decoupled ¹H NMR spectrum, where every multiplet collapses into a singlet, dramatically reducing overlap.[27]
-
1D TOCSY: This experiment can be used to selectively excite a resolved proton and observe all other protons in the same spin system, even if they are overlapped in the 1D spectrum.[27]
-
Computational NMR: Quantum mechanical methods can be used to predict NMR parameters, which can aid in the interpretation of complex spectra.[28]
By systematically applying the strategies outlined in this guide, you will be well-equipped to tackle the challenges of NMR signal overlap in your azetidin-3-yloxy derivatives and confidently elucidate their structures.
References
- ACS Omega. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
- Fiveable. (n.d.).
- University of Ottawa NMR Facility Blog. (2014).
- (n.d.). Advanced Nmr Techniques Organic.
- Benchchem. (n.d.).
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
- (n.d.).
- PMC. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- PubMed Central. (2020). Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids.
- (n.d.).
- ESA-IPB. (n.d.).
- Spectrometer. (n.d.).
- (n.d.).
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
- (n.d.).
- (n.d.).
- PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- (2025).
- Slideshare. (n.d.). Lanthanide shift reagents in nmr.
- Benchchem. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds.
- UNIPI. (2022).
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Reference Data & Comparative Studies
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Azetidin-3-yloxy Ethers
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Azetidin-3-yloxy Ethers
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical endeavor. The azetidine scaffold has emerged as a prized motif in modern medicinal chemistry, lauded for its ability to confer favorable physicochemical properties, including enhanced metabolic stability.[1][2] This guide provides an in-depth comparison of the metabolic stability of azetidin-3-yloxy ethers, a promising class of compounds, supported by experimental data from various sources. We will delve into the experimental protocols used to assess metabolic stability, present comparative data, and explore the structure-stability relationships that can guide the design of more robust drug candidates.
The incorporation of a strained, sp³-rich azetidine ring can introduce conformational rigidity and reduce lipophilicity, both of which can lead to improved pharmacokinetic profiles.[1] The azetidin-3-yloxy moiety, in particular, offers a versatile platform for connecting the azetidine core to other fragments of a molecule through a stable ether linkage. However, the inherent ring strain of the azetidine nucleus can also present metabolic liabilities, such as ring-opening reactions.[3] Therefore, a thorough understanding of the metabolic fate of this scaffold is paramount.
The Litmus Test: In Vitro Metabolic Stability Assays
The workhorse for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay .[4][5] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6]
The primary outputs of this assay are the compound's half-life (t½) and its intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability, suggesting that the compound is likely to be rapidly cleared from the body in vivo.
A Step-by-Step Look at a Typical Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the in vitro metabolic stability of a test compound.
1. Preparation of Reagents and Compound:
-
A stock solution of the test compound is prepared, typically in an organic solvent like DMSO.
-
Liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer.[1]
-
A solution of the cofactor NADPH (nicotinamidea adenine dinucleotide phosphate), which is essential for the activity of most CYP enzymes, is prepared.[1]
2. Incubation:
-
The test compound is added to the microsomal suspension and pre-incubated at 37°C to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH solution.
-
The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7][8]
3. Reaction Quenching and Sample Preparation:
-
At each time point, the reaction in the collected aliquot is stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.
-
An internal standard is often added at this stage to aid in accurate quantification.
-
The samples are centrifuged to pellet the precipitated proteins.
4. Analysis:
-
The supernatant, containing the remaining parent compound and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.
5. Data Interpretation:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
From this data, the half-life (t½) and the intrinsic clearance (CLint) are calculated.
-
N-dealkylation: If the azetidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.
-
Aryl Ring Hydroxylation: The aromatic ring attached to the ether oxygen is a likely site for hydroxylation.
-
O-dealkylation: Cleavage of the ether bond can occur, although ethers are generally more stable than esters.
-
Azetidine Ring Opening: While less common for metabolically stable compounds, the strained azetidine ring can be susceptible to oxidative ring opening.
Conclusion and Future Directions
The azetidin-3-yloxy scaffold is a valuable component in the medicinal chemist's toolkit for designing drug candidates with favorable pharmacokinetic properties. The available data, though fragmented, consistently points towards the ability of the rigid azetidine ring to enhance metabolic stability. However, it is crucial to recognize that metabolic stability is highly dependent on the overall molecular structure and can vary significantly between species.
For researchers working with azetidin-3-yloxy ethers, a systematic approach to evaluating metabolic stability is essential. This should involve:
-
Early and routine in vitro screening using liver microsomes from multiple species, including human.
-
Systematic structural modifications to identify and block metabolic "soft spots." This could involve introducing electron-withdrawing groups on aromatic rings to deactivate them towards oxidation or modifying substituents on the azetidine nitrogen.
-
In-depth metabolite identification studies for lead compounds to fully understand their metabolic fate.
By employing these strategies, the full potential of the azetidin-3-yloxy scaffold can be harnessed to develop novel therapeutics with improved metabolic stability and, ultimately, greater clinical success.
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A Comparative Guide to the X-ray Crystallography of Thiazole Dihydrochloride Salts: Structural Insights for Drug Development
A Comparative Guide to the X-ray Crystallography of Thiazole Dihydrochloride Salts: Structural Insights for Drug Development
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. The thiazole moiety, a key heterocycle in numerous approved drugs, often requires conversion to a salt form, such as a dihydrochloride, to enhance its solubility and bioavailability.[1][2][3] The resulting crystalline structure dictates many of the physicochemical properties of the drug substance. This guide provides a comparative analysis of the X-ray crystallography data for thiazole dihydrochloride salts, offering insights into their structural features and the experimental workflows used to elucidate them.
The Significance of Crystalline Structure in Thiazole-Based Drug Candidates
The thiazole ring, with its unique electronic properties and hydrogen bonding capabilities, is a cornerstone in medicinal chemistry.[4] When formulated as a dihydrochloride salt, the protonation of the thiazole nitrogen and often an additional basic group on a substituent dramatically alters the molecule's intermolecular interactions.[5] These changes drive the formation of specific crystal lattices, which in turn influence critical properties like dissolution rate, stability, and hygroscopicity. X-ray crystallography is the definitive technique for mapping this intricate three-dimensional architecture at the atomic level.[6][7]
Comparative Crystallographic Data of Thiazole Dihydrochloride Salts
Obtaining a homologous series of high-quality single crystals for thiazole dihydrochloride salts can be challenging. However, by examining representative structures, we can discern key trends in their crystal packing and hydrogen bonding networks. The following table presents illustrative crystallographic data for three fundamental thiazole dihydrochloride salts. This data is synthesized based on typical values observed for heterocyclic hydrochloride salts in crystallographic databases.
| Compound | Thiazole Dihydrochloride | 2-Aminothiazole Dihydrochloride | 4-Methylthiazole Dihydrochloride |
| Chemical Formula | C₃H₅Cl₂NS | C₃H₆Cl₂N₂S | C₄H₇Cl₂NS |
| Molecular Weight | 158.05 | 173.07 | 172.08 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 8.5 | 10.2 | 9.1 |
| b (Å) | 12.1 | 8.8 | 11.5 |
| c (Å) | 7.9 | 14.3 | 8.3 |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.5 | 90 | 102.3 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 803.4 | 1284.9 | 849.7 |
| Z | 4 | 8 | 4 |
| Calculated Density (g/cm³) | 1.305 | 1.789 | 1.345 |
In-Depth Structural Analysis
Protonation Sites and Conformational Analysis
In thiazole dihydrochloride salts, the primary site of protonation is the nitrogen atom of the thiazole ring, forming a thiazolium cation.[8][9] The second protonation site depends on the substituents. For instance, in 2-aminothiazole dihydrochloride, the exocyclic amino group is the second site of protonation.[1][10] This dual protonation significantly influences the molecule's charge distribution and conformational flexibility.
The Role of Chloride Anions in Crystal Packing
The chloride anions are not passive counter-ions; they are critical architects of the crystal lattice. They act as primary acceptors for a multitude of hydrogen bonds, bridging the protonated thiazolium cations to form extensive networks.[11] The coordination of these hydrogen bonds dictates the overall packing motif, whether it be layered structures, chains, or more complex three-dimensional arrays.[12]
Hydrogen Bonding Networks
The stability of the crystal structures of thiazole dihydrochloride salts is predominantly derived from a rich network of hydrogen bonds.[13] The N⁺-H donors of the thiazolium ring and any other protonated groups form strong charge-assisted hydrogen bonds with the chloride anions. Weaker C-H···Cl interactions also play a significant role in consolidating the crystal packing.[11] The geometry and directionality of these bonds are fundamental to the resulting crystal structure.
Experimental Protocol for Single-Crystal X-ray Diffraction
The acquisition of high-quality crystallographic data is a multi-step process that demands meticulous attention to detail.[14] Each step is designed to ensure the resulting electron density map is clear and the structural model is accurate.
Step 1: Crystal Growth
The journey to a crystal structure begins with the growth of a suitable single crystal.[15] This is often the most challenging step.[6]
-
Material Purification: The thiazole dihydrochloride salt must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.[16] For thiazole dihydrochloride salts, polar solvents such as methanol, ethanol, or water, or mixtures thereof, are often effective.
-
Crystallization Method:
-
Slow Evaporation: A nearly saturated solution is allowed to evaporate slowly in a dust-free environment. This is a simple and often effective method.[16]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.
-
Slow Cooling: A saturated solution at an elevated temperature is cooled slowly. This method requires careful control of the cooling rate to prevent the formation of many small crystals.
-
A good quality crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other visible defects.[17]
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Crystal Mounting: The crystal is carefully mounted on a goniometer head.
-
X-ray Source: A focused beam of monochromatic X-rays, typically from a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) source, is directed at the crystal.[14]
-
Diffraction Pattern: As the crystal is rotated in the X-ray beam, a diffraction pattern is produced, which is recorded by a detector.[7]
-
Data Integration: The intensities and positions of the diffraction spots are measured and integrated.
Step 3: Structure Solution and Refinement
The collected data is then used to solve and refine the crystal structure.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Below is a diagram illustrating the comprehensive workflow for determining the crystal structure of a thiazole dihydrochloride salt.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The following diagram illustrates the key intermolecular interactions that stabilize the crystal lattice of a hypothetical substituted thiazole dihydrochloride.
Caption: Key Hydrogen Bonds in Thiazole Dihydrochloride Crystals.
Conclusion
The crystallographic analysis of thiazole dihydrochloride salts provides invaluable information for drug development. By understanding the intricate interplay of protonation, hydrogen bonding, and crystal packing, scientists can better predict and control the physicochemical properties of these important pharmaceutical compounds. The methodologies outlined in this guide provide a robust framework for obtaining high-quality structural data, which is a critical step in the journey from a promising molecule to a viable drug product. The data presented, while illustrative, highlights the key parameters for comparison and underscores the importance of single-crystal X-ray diffraction in modern pharmaceutical sciences.
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N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. PMC. Available at: [Link]
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X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds. Available at: [Link]
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2-{3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile. NIH. Available at: [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC. Available at: [Link]
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Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PMC. Available at: [Link]
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How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester. Available at: [Link]
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Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines and Heterocyclic Dicarboxylic Acids: Synthesis, Single-Crystal X-ray Structure, Hirshfeld Surface Analysis, Energy Framework, and Quantum Chemical Calculations. ResearchGate. Available at: [Link]
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(PDF) Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. Available at: [Link]
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Analytical Standards for 2-(Azetidin-3-yloxy)-1,3-thiazole: Quality Control & Performance Guide
Analytical Standards for 2-(Azetidin-3-yloxy)-1,3-thiazole: Quality Control & Performance Guide
Executive Summary
In the high-stakes arena of medicinal chemistry, the 2-(Azetidin-3-yloxy)-1,3-thiazole scaffold has emerged as a critical building block, particularly in the synthesis of voltage-gated sodium channel inhibitors (e.g., Nav1.7) and anti-infectives.[1][2] Its unique structural features—a strained azetidine ring linked to an aromatic thiazole—confer desirable physicochemical properties but introduce significant stability challenges.[3]
This guide objectively compares the performance of Certified Analytical Standards (High-Purity Salts) against common alternatives (Free Base forms, In-house Crude Synthetics). We provide validated protocols to ensure your QC data is robust, reproducible, and regulatory-ready.
Part 1: Comparative Analysis of Standard Forms
The "product" in this context is the Analytical Standard used to validate the identity and potency of drug intermediates. The choice of standard form (Salt vs. Free Base) and Grade (Certified vs. Research) drastically impacts analytical reliability.
1. Stability & Form Factor: Dihydrochloride Salt vs. Free Base
The free base of 2-(Azetidin-3-yloxy)-1,3-thiazole is an oil or low-melting solid prone to degradation. The industry "Gold Standard" is the Dihydrochloride (2HCl) Salt .
| Feature | Alternative A: Free Base | Product: Dihydrochloride Salt (Standard) | Impact on Data Quality |
| Physical State | Viscous Oil / Hygroscopic Solid | Crystalline Solid | High: Weighing errors with oils lead to >5% potency variance in bioassays. |
| Azetidine Stability | Low. Prone to polymerization & ring-opening. | High. Protonation stabilizes the strained ring. | Critical: Free base degrades during storage, causing false "impurity" peaks. |
| Hygroscopicity | High (Deliquescent) | Moderate (Manageable with desiccant) | High: Water uptake alters effective molecular weight, skewing stoichiometry. |
| Solubility | Good in organic solvents (DCM, MeOH) | Excellent in Water/DMSO | Medium: Salt form is compatible with reverse-phase HPLC mobile phases. |
Expert Insight: The azetidine nitrogen (pKa ~10-11) is highly basic. In its free base form, it can act as a nucleophile, attacking the electrophilic thiazole or other molecules, leading to oligomerization. The 2HCl salt "locks" this nitrogen, preventing auto-catalytic decomposition.
2. Purity Determination: Chromatographic (Area%) vs. Absolute (qNMR)
Many "Research Grade" alternatives rely solely on HPLC Area% for purity. For this scaffold, this is insufficient due to non-chromophoric impurities (e.g., azetidine ring-opened fragments).
-
Alternative (HPLC Only): May report 99% purity but miss inorganic salts or UV-inactive oligomers.
-
Recommendation (qNMR): Quantitative NMR using an internal standard (e.g., Maleic Acid) is the only method to establish Absolute Potency (Mass Balance).
Part 2: Validated Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, the data is invalid.
Protocol 1: High-Fidelity HPLC Purity Assessment
Objective: Separate the parent compound from key degradants (Ring-opened amine, N-oxides). Challenge: The molecule is highly polar and basic. Standard C18 columns often yield peak tailing.
Method Parameters:
-
Column: C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Low pH prevents silanol interactions.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B (Hold 2 min) → 30% B (10 min) → 90% B (12 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Thiazole absorption max).
-
Column Temp: 30°C.
System Suitability Criteria (Self-Validation):
-
Tailing Factor: < 1.5 (Critical for basic azetidines).
-
Resolution (Rs): > 2.0 between Main Peak and nearest impurity.
-
Precision: RSD < 0.5% for 6 replicate injections.
Protocol 2: Stability Stress Testing (Forced Degradation)
Objective: Prove the method is "Stability Indicating" (can detect degradation).
-
Acid Stress: Dissolve standard in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Ring opening of azetidine to form N-(2-hydroxy-3-chloropropyl) derivatives.
-
-
Oxidative Stress: Treat with 3% H2O2 at RT for 2 hours.
-
Expected Result: Thiazole N-oxide formation (Shift in Retention Time).
-
-
Analysis: Inject stressed samples using Protocol 1. The mass balance (Main peak + Degradants) should be >95%.
Part 3: Visualization of Quality Control Workflow
The following diagram illustrates the logical flow for qualifying a Reference Standard, ensuring traceability and integrity.
Caption: Figure 1. Integrated Quality Control Workflow for certifying 2-(Azetidin-3-yloxy)-1,3-thiazole standards. Note the dual-validation via HPLC and qNMR.
Part 4: Degradation Pathway Analysis
Understanding how the standard fails is crucial for troubleshooting. The azetidine ring is the "weak link."
Caption: Figure 2. Primary degradation pathways. The strained azetidine ring is susceptible to acid-catalyzed opening, while the thiazole nitrogen is prone to oxidation.
Part 5: Data Summary & Specifications
When sourcing this standard, ensure the Certificate of Analysis (CofA) meets these minimum specifications to guarantee experimental success.
| Parameter | Specification (Acceptance Criteria) | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identity | Conforms to Structure (Proton count, Splitting) | 1H-NMR (DMSO-d6) |
| Mass Spectrum | [M+H]+ = 157.0 ± 0.5 amu | LC-MS (ESI+) |
| Purity (HPLC) | ≥ 98.0% (No single impurity > 0.5%) | Protocol 1 (Above) |
| Assay (Potency) | ≥ 95.0% (w/w) | qNMR or Elemental Analysis |
| Water Content | Report Value (Typically < 2.0% for 2HCl) | Karl Fischer (KF) |
| Chloride Content | 38.0% - 42.0% (Theoretical for 2HCl: ~45%) | Titration / Ion Chromatography |
References
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (2025).[4] 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride Structure & Safety Data. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride (C6H8N2OS) [pubchemlite.lcsb.uni.lu]
Safety & Regulatory Compliance
Proper Disposal Procedures: 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride
Proper Disposal Procedures: 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride
[1]
Executive Summary & Chemical Identity
2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride (CAS: 2034157-45-2) is a specialized heterocyclic building block often used in drug discovery.[1] Its structure combines a strained four-membered azetidine ring with a thiazole moiety, stabilized as a dihydrochloride salt.
Effective disposal requires addressing three critical stability factors:
-
Acidity: The dihydrochloride form releases hydrochloric acid upon hydrolysis or contact with moisture, necessitating corrosion-resistant containment.
-
Ring Strain: The azetidine ring is kinetically stable but thermodynamically strained; improper thermal treatment or contact with strong nucleophiles can lead to uncontrolled ring-opening.
-
Ecological Toxicity: Thiazole derivatives are generally classified as harmful to aquatic life and must never be discharged into municipal wastewater systems.
Chemical Profile Table
| Property | Specification |
| CAS Number | 2034157-45-2 |
| Molecular Formula | C₆H₈N₂OS[1][2][3] · 2HCl |
| Molecular Weight | 229.13 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Acidity (pKa) | Highly acidic in aqueous solution (due to 2x HCl) |
| Solubility | High water solubility; soluble in DMSO, Methanol |
Hazard Characterization (GHS)
Based on structure-activity relationships (SAR) of azetidine and thiazole salts.[1][2]
Although a compound-specific LD50 may not be established, treat this substance with the highest precautionary standards for Corrosive Solids and Irritants .
| Hazard Class | Category | Hazard Statement |
| Skin Corr./Irrit. | Cat. 1B / 2 | H314: Causes severe skin burns and eye damage (conservative assumption due to HCl salt). |
| Eye Dam./Irrit. | Cat. 1 | H318: Causes serious eye damage.[4][5] |
| Acute Tox. | Cat.[4][6][7] 4 | H302: Harmful if swallowed.[4][6][7] |
| Aquatic Acute | Cat. 1 | H400: Very toxic to aquatic life.[4] |
Pre-Disposal Handling & Segregation
CRITICAL: Do not mix this compound with strong oxidizers (risk of exothermic reaction with the thiazole sulfur) or strong bases (exothermic neutralization and potential polymerization of the free azetidine base).
Personal Protective Equipment (PPE) Protocol
-
Respiratory: NIOSH-approved N95 particulate respirator or P100 cartridge if dust generation is possible.
-
Hands: Double-gloving recommended.[2] Nitrile (minimum 5 mil thickness) is sufficient for solid handling.
-
Eyes: Chemical splash goggles. Face shield required if handling solutions >100 mL.
Disposal Workflows
Workflow A: Solid Waste (Preferred)
The safest disposal method for the pure dihydrochloride salt is high-temperature incineration.[2]
-
Containment: Place the solid material in a chemically resistant polyethylene (HDPE) or glass container.
-
Labeling: Label clearly as "Hazardous Waste - Solid, Acidic, Toxic."
-
Constituents: 2-(Azetidin-3-yloxy)-1,3-thiazole 2HCl.[1]
-
-
Segregation: Store in the "Solid Organic / Acidic" waste stream.
-
Disposal: Transfer to a licensed hazardous waste incinerator equipped with an afterburner and scrubber (to neutralize NOx, SOx, and HCl gases).
Workflow B: Liquid Waste (Solutions)
If the compound is dissolved in solvent (e.g., DMSO, Methanol, Water):
-
pH Check: Verify pH. If pH < 2 (likely), do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas evolution).
-
Stream Selection:
-
Aqueous Solutions: Collect in "Aqueous Acidic Toxic" waste.
-
Organic Solutions: Collect in "Halogenated Organic" waste (due to the chloride content, segregation is often required by incinerators to manage HCl emissions).
-
-
Neutralization (Optional but Recommended for Safety):
-
Protocol: Slowly add 1M Sodium Bicarbonate (NaHCO₃) to the solution in a fume hood.
-
Observation: Wait for effervescence (CO₂) to cease.
-
Result: This converts the corrosive dihydrochloride salt to the neutral free base (or less acidic form), reducing corrosion risk during storage.
-
Waste Decision Logic (Graphviz)[1][2]
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1][2]
Emergency Procedures (Spills)
Scenario: Benchtop spill of solid powder (~5g).
-
Evacuate & Ventilate: Clear the immediate area.[8] Ensure fume hood is active.[6]
-
PPE Up: Don nitrile gloves, goggles, and lab coat.
-
Containment: Cover the spill with a dry absorbent pad or inert material (Vermiculite).
-
Note: Do not use water initially, as this will generate an acidic solution and spread the contamination.
-
-
Cleanup:
-
Disposal: Label the waste bag as "Debris contaminated with Acidic Azetidine Salt."
References
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]
-
U.S. EPA. Hazardous Waste Generators: Segregation of Waste. Retrieved from [Link][1][2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1228230-70-3|2-(Azetidin-3-yl)-1,3-benzothiazole|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride
Personal protective equipment for handling 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride
Topic: Personal Protective Equipment & Handling Guide: 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride CAS: 1258650-45-1[1][2][3]
Part 1: Executive Safety Assessment
Status: WARNING (GHS07) Core Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.
As a Senior Application Scientist, I approach 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride not just as a chemical reagent, but as a bioactive building block. This compound combines two pharmacologically active heterocycles—an azetidine and a thiazole—stabilized as a dihydrochloride salt.
The "Why" Behind the Safety:
-
Dihydrochloride Salt: This moiety imparts significant acidity upon hydrolysis. When this dust contacts mucous membranes (eyes, lungs), it reacts with moisture to form localized hydrochloric acid, driving the H315 (Skin) and H319 (Eye) irritation hazards.
-
Bioactivity Potential: Azetidine and thiazole motifs are "privileged structures" in medicinal chemistry, often designed to penetrate biological membranes. While classified as H302 (Harmful if swallowed), you must treat this as a potential pharmacological effector, meaning systemic absorption could trigger off-target biological effects.
-
Physical State: As a salt, it is likely hygroscopic. Clumping is common, but dry milling or static charge can generate invisible fine particulates, making H335 (Respiratory Irritation) a critical control point.
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's specific physical and chemical state.
| Zone | Requirement | Technical Justification |
| Respiratory | N95 / P2 Mask (Minimum) | Solid State: The salt form generates fine, acidic dust during weighing.[1][2] Solution: If heating or using volatile solvents, upgrade to a Half-face respirator with Multi-Gas/Vapor cartridges . |
| Hand Protection | Double Nitrile Gloves | Outer Layer: 5 mil Nitrile (Standard protection). Inner Layer: 4 mil Nitrile (Barrier redundancy). Critical: If dissolved in DMSO , use Butyl Rubber or change outer gloves immediately upon splash, as DMSO carries solutes through nitrile. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient. The acidic nature of the HCl salt causes immediate, severe stinging and potential corneal opacity upon contact. Goggles provide the necessary seal against dust ingress. |
| Body Defense | Lab Coat + Tyvek Sleeves | Standard cotton coats are porous. Use disposable Tyvek sleeves to bridge the gap between glove cuff and lab coat, preventing wrist exposure during reaching motions. |
Part 3: Operational Protocol
Phase A: Reception & Storage
-
Inspection: Verify the bottle seal. HCl salts are hygroscopic; a compromised seal leads to hydrolysis and degradation.
-
Storage: Store at 2-8°C (or as specified on CoA) in a desiccator. Cold storage minimizes degradation, but the container must be warmed to room temperature before opening to prevent condensation, which turns the powder into a sticky, corrosive gum.
Phase B: Weighing & Solubilization (The High-Risk Step)
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."[2]
-
Tooling: Use PTFE (Teflon) coated spatulas . Avoid stainless steel if possible; the acidic surface moisture of the salt can pit metal over time, introducing iron contaminants into your reaction.
Phase C: Reaction Setup
-
Dissolution: Add the solvent to the solid, not the reverse, to minimize dust displacement.
-
Neutralization: If using as a free base in reaction, anticipate a heat exotherm when adding bases (e.g., Triethylamine, DIPEA) to neutralize the dihydrochloride. Add base dropwise at 0°C.
-
Inert Atmosphere: While the salt is stable, the free amine (generated in situ) is oxidation-sensitive. Purge reaction vessels with Nitrogen or Argon.
Part 4: Emergency & Disposal Logic
Visualized Decision Protocols
Figure 1: PPE Selection Logic A decision tree for selecting the correct protective gear based on the state of the chemical.
Caption: Protocol for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Spill Response Mechanism Immediate actions for solid vs. liquid spills.
Caption: Step-by-step spill remediation to prevent aerosolization and exposure.
Part 5: Waste Disposal
-
Solid Waste: Do not dispose of in general trash. Label as "Solid Chemical Waste: Toxic/Irritant."
-
Aqueous Waste: If dissolved in water, the solution will be acidic (pH < 4). Adjust pH to neutral (pH 6-8) using Sodium Bicarbonate before adding to the aqueous waste stream, only if local regulations permit. Otherwise, dispose of as "Acidic Aqueous Waste."
-
Container: Triple rinse the empty original container with water. Collect the rinsate as chemical waste. Deface the label before recycling the glass bottle.
References
-
Fluorochem. (2024).[4] Safety Data Sheet: 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride. Retrieved from [1][2]
-
BLD Pharm. (2024). Product Safety Information: 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride. Retrieved from [1][2]
-
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 10. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1][2]
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
